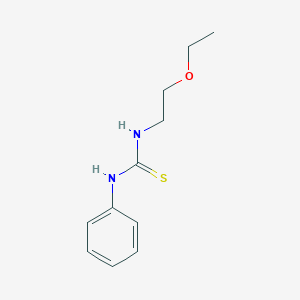

1-(2-Ethoxyethyl)-3-phenylthiourea

Description

1-(2-Ethoxyethyl)-3-phenylthiourea is a substituted thiourea derivative characterized by a phenyl group and a 2-ethoxyethyl chain attached to the thiourea core. Thioureas are widely studied for their hydrogen-bonding capabilities, coordination chemistry, and applications in catalysis, corrosion inhibition, and bioactivity .

Properties

IUPAC Name |

1-(2-ethoxyethyl)-3-phenylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-2-14-9-8-12-11(15)13-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOVEDKIRIJGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367139 | |

| Record name | 1-(2-ethoxyethyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55409-90-0 | |

| Record name | 1-(2-ethoxyethyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Ethoxyethyl)-3-phenylthiourea typically involves the reaction of 2-ethoxyethylamine with phenyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2-Ethoxyethyl)-3-phenylthiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction of this compound can lead to the formation of corresponding amines.

Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethoxyethyl)-3-phenylthiourea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyethyl)-3-phenylthiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

- 1-(2-Aminoethyl)-3-phenylthiourea (): Crystal Structure: Monoclinic space group $ P2_1/c $, with intermolecular N–H···S and N–H···N hydrogen bonds forming tapes along the $ b $-axis. Dihedral angle between phenyl and thiourea groups: 44.9° . Synthesis: Reacting phenyl isothiocyanate with ethylenediamine in ether, yielding 75% product .

1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea () :

- Features ethoxy and hydroxyethyl substituents, likely enhancing solubility and hydrogen-bonding diversity.

Physicochemical and Functional Comparisons

Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Space Group |

|---|---|---|---|---|

| 1-(2-Aminoethyl)-3-phenylthiourea | C₉H₁₃N₃S | 195.28 | 408–409 | $ P2_1/c $ |

| 1-(4-Ethoxyphenyl)-3-phenylthiourea | C₁₅H₁₆N₂O₂S | 296.37 | Not reported | Not determined |

| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | C₁₃H₁₇ClN₂S | 280.81 | Not reported | $ P2_1/n $ |

| 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea | C₁₅H₁₃ClN₂O₂S | 336.79 | Not reported | Not determined |

Hydrogen-Bonding and Crystallographic Trends

- 1-(2-Aminoethyl)-3-phenylthiourea: Intermolecular N–H···S/N bonds create 1D tapes, lacking intramolecular interactions .

- 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea : Intramolecular N–H···O and dimer-forming N–H···S bonds enhance stability .

- 1-(4-Acetylphenyl)-3-phenylthiourea: Converts to enaminones for heterocyclic synthesis (e.g., pyrazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.